
4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the piperidine nitrogen: The piperidine nitrogen is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Benzylation: The protected piperidine is then benzylated at the 4-position using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Carboxylation: The benzylated piperidine is further reacted with carbon dioxide or a suitable carboxylating agent to introduce carboxylate groups at the 1 and 4 positions.
Deprotection: The final step involves the removal of the tert-butyl protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or amines.
Substitution: Formation of new benzyl or tert-butyl derivatives.
Scientific Research Applications
4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for drug development.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate: Similar structure with an ethyl group instead of a benzyl group.
tert-butyl 4-anilinopiperidine-1-carboxylate: Similar piperidine core with different substituents.
Uniqueness
4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical properties and potential applications. Its specific combination of functional groups makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C25H31NO4 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 4-benzylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C25H31NO4/c1-24(2,3)30-23(28)26-16-14-25(15-17-26,18-20-10-6-4-7-11-20)22(27)29-19-21-12-8-5-9-13-21/h4-13H,14-19H2,1-3H3 |
InChI Key |
XUVXAOHLQNEZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


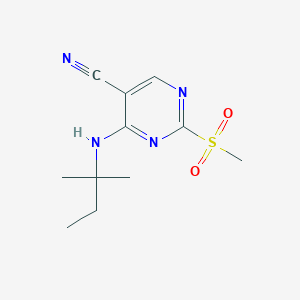
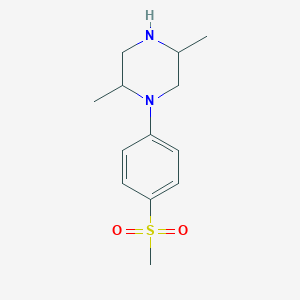
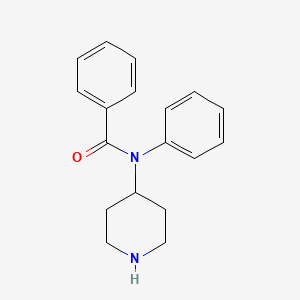
![Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13876811.png)

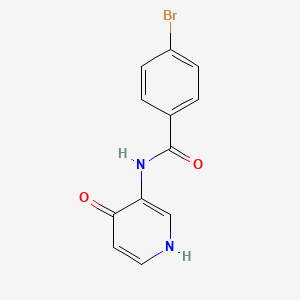
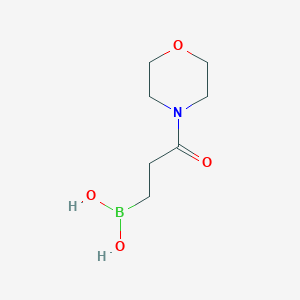
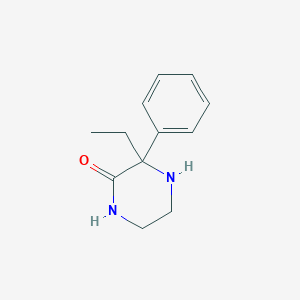
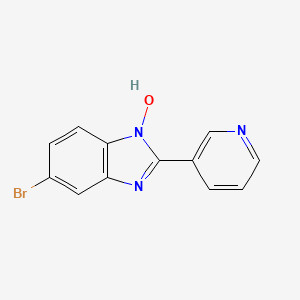
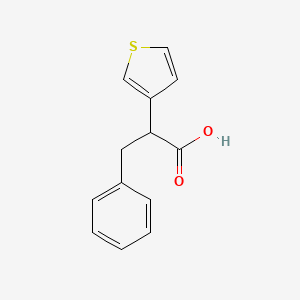

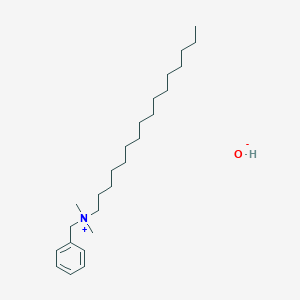
![Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane](/img/structure/B13876872.png)

